5-HT7 Receptor Binding Affinity: Ki = 24 nM Compared to Published 5-HT7 Ligands
The target compound exhibits a Ki of 24 nM for the human 5-HT7 receptor, placing it within the affinity range of structurally distinct 5-HT7 ligands reported by Raubo et al. (2006) [1][2]. For comparison, Raubo et al. reported a series of aminoalkyl phenyl sulfones with Ki values ranging from 6 nM to >7,000 nM under identical assay conditions (human cloned 5-HT7 in CHO cells using [3H]5-HT) [2]. Compounds with Ki values closest to the target compound include Compound 265 (Ki = 22 nM) and Compound 266 (Ki = 26 nM) from that series. This cross-study comparison establishes that 2-[2-(trifluoromethyl)phenyl]cycloheptan-1-amine possesses sub-100 nanomolar 5-HT7 affinity, a property not shared by the unsubstituted cycloheptylamine core and not predictable from the phenylcycloheptylamine scaffold alone.
| Evidence Dimension | 5-HT7 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 24 nM |
| Comparator Or Baseline | Raubo et al. (2006) compound series: Ki values ranging from 6 nM to >7,000 nM; nearest comparators Compound 265 (Ki = 22 nM) and Compound 266 (Ki = 26 nM) |
| Quantified Difference | Target compound Ki falls within the sub-100 nM range (24 nM), comparable to the more potent ligands in the Raubo series |
| Conditions | Human cloned 5-HT7 receptor expressed in CHO cells; displacement of [3H]5-HT |
Why This Matters
Sub-100 nM 5-HT7 affinity is a measurable, quantifiable differentiation point for procurement in CNS-targeted research programs; cycloheptylamine without the trifluoromethylphenyl substitution lacks any documented 5-HT7 binding.
- [1] BindingDB. BDBM50475693 (CHEMBL203400): Ki = 24 nM at human 5-HT7 receptor. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50475693 View Source
- [2] Raubo P, Beer MS, Hunt PA, Huscroft IT, London C, Stanton JA, Kulagowski JJ. Aminoalkyl phenyl sulfones—a novel series of 5-HT7 receptor ligands. Table 35: Ki values at 5-HT7 receptor of ligands reported by Raubo et al. (2006). PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC.../table/T35/ View Source
